molecular formula C14H19N7O9S B2373950 5'-O-(L-Alpha-Aspartylsulfamoyl)adenosine

5'-O-(L-Alpha-Aspartylsulfamoyl)adenosine

Cat. No.: B2373950
M. Wt: 461.41 g/mol
InChI Key: KMRBRMHHDAUXAY-UFIIOMENSA-N
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Description

5’-O-(L-Alpha-Aspartylsulfamoyl)adenosine is a chemical compound with the molecular formula C14H19N7O9S . It contains a total of 50 atoms, including 19 Hydrogen atoms, 14 Carbon atoms, 7 Nitrogen atoms, 9 Oxygen atoms, and 1 Sulfur atom .


Molecular Structure Analysis

The molecule contains a total of 52 bonds, including 33 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 4 double bonds, and 10 aromatic bonds . It also includes 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring . The molecule also contains 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 primary amine (aromatic) .


Physical and Chemical Properties Analysis

The average mass of 5’-O-(L-Alpha-Aspartylsulfamoyl)adenosine is 461.407 Da, and its mono-isotopic mass is 461.096497 Da .

Scientific Research Applications

Enzymatic Functions and Mechanisms

  • Adenylosuccinase Activity in Erythrocytes : 5'-O-(L-Alpha-Aspartylsulfamoyl)adenosine plays a role in the enzymatic processes involving adenylosuccinase, particularly in its activity within human and rabbit erythrocytes. Studies have observed the conversion of adenylosuccinate to adenosine 5'-phosphate, indicating the enzyme's pivotal role in nucleotide metabolism (Lowy & Dorfman, 1970).

  • Kinetic Characterization in AMP Biosynthesis : It's involved in the two distinct reactions in adenosine 5'-monophosphate (AMP) biosynthesis as observed in studies on adenylosuccinate lyase (Stone, Zalkin, & Dixon, 1993).

Biochemical Modulation

  • Modulation of Fluoropyrimidine Metabolism : The compound demonstrates its potential in modulating cellular metabolic pathways. In certain cellular environments, it can influence the metabolism of other compounds, such as fluoropyrimidines, highlighting its broader biochemical significance (Heimer, Goldberg, & Cadman, 1983).

Structural and Biochemical Analysis

  • Crystal Structure Studies : Its role in the structural analysis of enzymes, such as APS kinase, is significant. Crystallography studies of such enzymes provide insights into their function and the role of this compound in their active sites (MacRae, Segel, & Fisher, 2000).

Inhibition and Activation of Enzymatic Processes

Metabolic Pathways and Cellular Functions

  • Purinergic Mechanisms and Transduction : this compound is involved in purinergic signaling mechanisms, contributing to processes like mechanosensory transduction in specific biological systems (Wynn, Rong, Xiang, & Burnstock, 2003).

Properties

IUPAC Name

(3S)-3-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O9S/c15-5(1-7(22)23)13(26)20-31(27,28)29-2-6-9(24)10(25)14(30-6)21-4-19-8-11(16)17-3-18-12(8)21/h3-6,9-10,14,24-25H,1-2,15H2,(H,20,26)(H,22,23)(H2,16,17,18)/t5-,6+,9+,10+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRBRMHHDAUXAY-UFIIOMENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CC(=O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CC(=O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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